9-Amino-1,4-dioxa-7-azaspiro[4.4]nonane
Description
9-Amino-1,4-dioxa-7-azaspiro[4.4]nonane is a spirocyclic compound characterized by a central spiro[4.4] skeleton fused with two oxygen atoms (1,4-dioxa) and one nitrogen atom (7-aza). While the non-amino parent compound (1,4-dioxa-7-azaspiro[4.4]nonane, CAS 176-33-0) has a molecular formula of C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol , the amino derivative’s exact physical properties (e.g., melting/boiling points) are less documented but expected to differ due to increased polarity from the amino group. Structurally, its spirocyclic framework is critical for conformational rigidity, making it valuable in drug design and asymmetric synthesis .
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1,4-dioxa-7-azaspiro[4.4]nonan-9-amine |
InChI |
InChI=1S/C6H12N2O2/c7-5-3-8-4-6(5)9-1-2-10-6/h5,8H,1-4,7H2 |
InChI Key |
LTFKBIKLTHRUMR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CNCC2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,4-Dioxa-7-azaspiro[4.4]nonane (Parent Compound, CAS 176-33-0)
- Structure: Lacks the amino group at position 8.
- Properties : Boiling point ranges from 179.68°C to 196.38°C, density 1.03 g/cm³, and water solubility up to 1e+06 mg/L .
- Applications: Used as a precursor in synthesizing protected amino acids and spirocyclic intermediates .
- Key Difference: The absence of the amino group reduces reactivity and biological activity compared to the amino derivative.
6-Amino-1,4-dioxaspiro[4.4]nonane (CAS 57090-91-2)
- Structure: Amino group at position 6 instead of 9.
- Properties: Limited data, but the altered amino position may influence hydrogen bonding and solubility.
- Applications: Potential use in alkaloid synthesis, similar to other amino-substituted spiro compounds .
- Key Difference : Positional isomerism affects molecular interactions and metabolic stability.
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Derivatives
- Structure : Contains two nitrogen atoms (1,4-diaza) and two ketone groups (2,5-dioxo). Examples include 3-benzyl and 3-isobutyl derivatives.
- Properties : Demonstrated antimicrobial activity against Gram-negative (Aeromonas hydrophila, Vibrio ordalii) and Gram-positive (S. aureus, B. subtilis) bacteria .
- Applications : Explored for dual antimicrobial and antioxidant roles, linked to their electron-deficient spiro cores .
- Key Difference: Additional nitrogen and ketone groups enhance bioactivity but reduce synthetic accessibility compared to 9-amino-1,4-dioxa-7-azaspiro[4.4]nonane.
2,7-Diazaspiro[4.4]nonane Derivatives
- Structure : Features two nitrogen atoms at positions 2 and 5.
- Applications : Core structure in strychnine and vindoline alkaloids. Synthesized via chiral phosphoric acid-catalyzed reactions with high enantioselectivity .
- Key Difference: Dual nitrogen atoms enable complex hydrogen-bonding networks, critical for catalytic asymmetric synthesis, unlike the mono-amino target compound .
9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane
- Structure: Ethyl substituent at position 9 instead of amino.
- Properties : Higher hydrophobicity due to the alkyl group.
- Applications: Used in ether-based drug candidates but lacks the reactive amino group for further functionalization .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
